molecular formula C18H16N2O4 B1195704 1-Phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione

1-Phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione

Cat. No. B1195704
M. Wt: 324.3 g/mol
InChI Key: XGHLVBQDIWWVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione is a quinoxaline derivative.

Scientific Research Applications

Radiolabeling and PET Ligand Research

1-Phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione and its derivatives have been explored in the field of radiolabeling and PET (Positron Emission Tomography) ligand research. For example, Majo et al. (2008) synthesized a compound related to 1-Phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione as a potent and selective 5-HT1A agonist. This compound was labeled with 11C for PET studies, although it was found not useful as a 5-HT1A agonist PET ligand for clinical studies due to lack of specific binding (Majo et al., 2008).

Heterocyclic System Synthesis

The synthesis of novel heterocyclic systems involving compounds similar to 1-Phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione has been a subject of study. Hatanaka et al. (1971) prepared 4-Methoxy-1-azabicyclo[3,2,0]hept-3-ene-2,7-dione, a compound with structural similarities, through a Beckmann rearrangement and ring contraction (Hatanaka et al., 1971).

Anticancer Properties Research

Compounds structurally related to 1-Phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione have been investigated for their potential anticancer properties. Thi et al. (2015) conducted a study on the synthesis and evaluation of novel compounds including 1H-benzo[g]isochromene-5,10-diones, finding interesting cytotoxic activity against different cancer cell lines (Thi et al., 2015).

Crystal Structure and Emission Properties Research

The crystal structures and emission properties of compounds related to 1-Phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione have been examined. For example, Galer et al. (2014) studied the BF₂ complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione, revealing multiple chromisms and aggregation- or crystallization-induced emission properties (Galer et al., 2014).

Electrochemical Behavior Studies

Research into the electrochemical behavior of compounds structurally similar to 1-Phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione, like phenanthroline derivatives, has been conducted. Gayathri and Kumar (2014) reported the unexpected oxidation of Phen to a redox-active dione, exploring its potential for selective recognition of copper ion and hydrogen peroxide sensing (Gayathri & Kumar, 2014).

Synthesis of Naphthoquinone Derivatives

The synthesis of naphthoquinone derivatives, which are structurally related to 1-Phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione, has also been a subject of interest. Bonifazi et al. (2010) synthesized a series of 5-hydroxy-1,4-naphthoquinones analogues, investigating their antiproliferative activity against human tumor cell lines (Bonifazi et al., 2010).

properties

Product Name

1-Phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

1-phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione

InChI

InChI=1S/C18H16N2O4/c1-2-12-23-19-15-10-6-7-11-16(15)20(18(22)17(19)21)24-13-14-8-4-3-5-9-14/h2-11H,1,12-13H2

InChI Key

XGHLVBQDIWWVSQ-UHFFFAOYSA-N

Canonical SMILES

C=CCON1C2=CC=CC=C2N(C(=O)C1=O)OCC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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